molecular formula C7H18N2S B029479 N,N,N'-Trimethyl-N'-thioethylethylene Diamine CAS No. 97816-89-2

N,N,N'-Trimethyl-N'-thioethylethylene Diamine

Cat. No.: B029479
CAS No.: 97816-89-2
M. Wt: 162.3 g/mol
InChI Key: RLXICVJYLYJNTR-UHFFFAOYSA-N
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Description

2-{2-(Dimethylamino)ethylamino}ethane-1-thiol is an organic compound that features both amine and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol typically involves the reaction of 2-(dimethylamino)ethanethiol with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine and thiol.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Corresponding amine and thiol.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

2-{2-(Dimethylamino)ethylamino}ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanethiol
  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethyl methylamino ethanol

Uniqueness

2-{2-(Dimethylamino)ethylamino}ethane-1-thiol is unique due to the presence of both amine and thiol functional groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2S/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXICVJYLYJNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541724
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97816-89-2
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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